

# Kushenol L: A Technical Guide to its Potential Therapeutic Applications

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## Compound of Interest

Compound Name: *Kushenol L*

Cat. No.: *B169351*

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## Introduction

**Kushenol L** is a prenylated flavonoid isolated from the roots of *Sophora flavescens*, a plant long used in traditional Chinese medicine. While research on **Kushenol L** is still in its nascent stages, its structural similarity to other well-studied kushenols suggests a range of promising therapeutic applications. This technical guide provides a comprehensive overview of the known properties of **Kushenol L** and explores its potential therapeutic uses by drawing parallels with its closely related analogs, such as Kushenol A, C, F, I, and Z. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

## Physicochemical and Pharmacokinetic Profile of Kushenol L

Limited data is currently available for the specific biological activities of **Kushenol L**. However, its basic chemical properties and pharmacokinetic profile in animal models have been characterized.

Parameter	Value	Reference
Molecular Formula	C25H28O7	[1]
Molecular Weight	440.49 g/mol	[1]
T1/2 (in rats)	2.26 hours	[1]
Cmax (in rats)	24.17 µg/L	[1]
AUC (in rats)	54035 µg/h•L	[1]

Pharmacokinetic parameters were determined following a single oral administration of 1 mg/kg **Kushenol L** to adult male Sprague-Dawley rats.[1]

## Potential Therapeutic Applications

Based on the pharmacological activities of its structural analogs, **Kushenol L** is hypothesized to possess anti-cancer, anti-inflammatory, and anti-diabetic properties.

## Anti-Cancer Activity

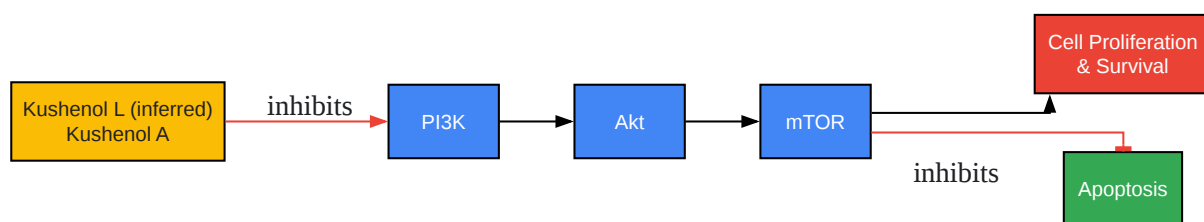
The anti-proliferative effects of other kushenol compounds, particularly Kushenol A and Z, have been documented in various cancer cell lines. These compounds have been shown to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.

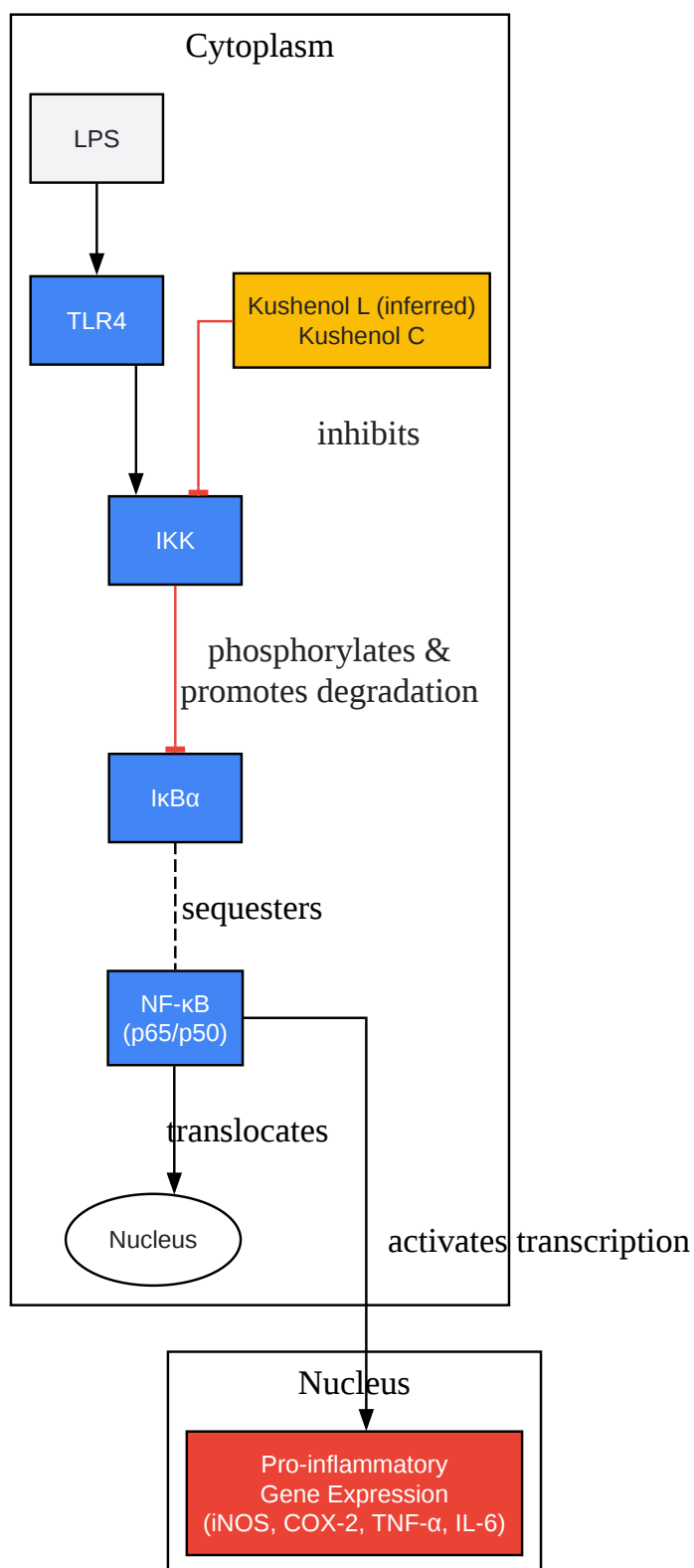
Quantitative Data on Anti-Cancer Activity of Kushenol Analogs

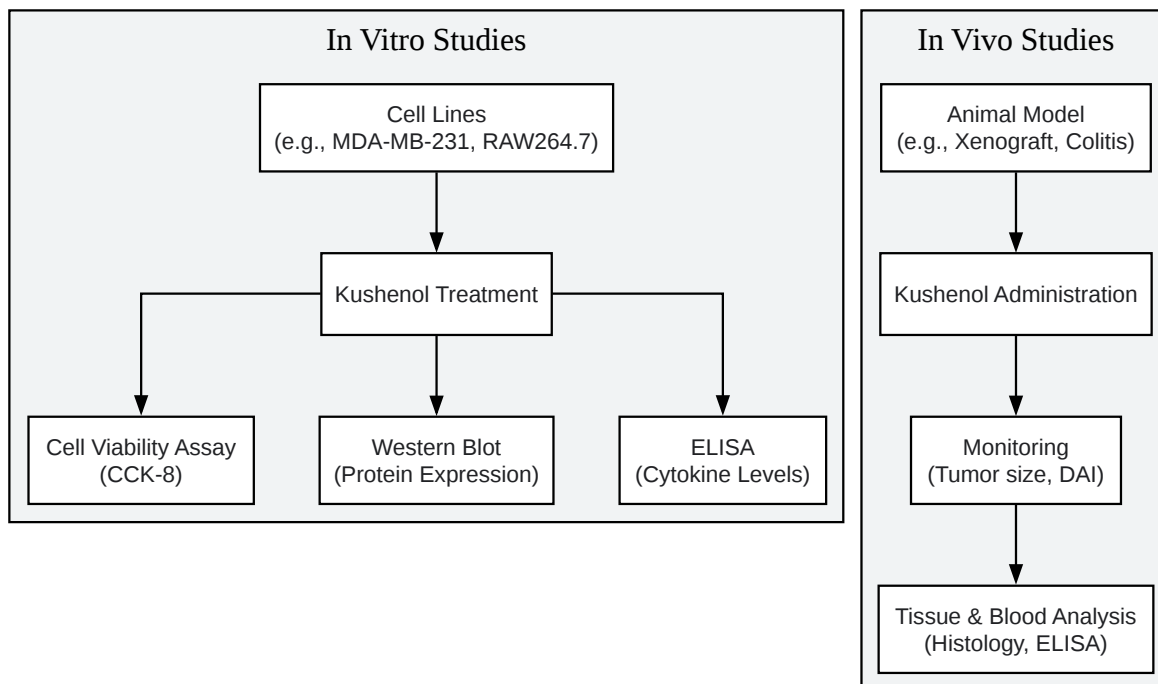
Compound	Cancer Cell Line	IC50 Value	Effect	Reference
Kushenol A	MDA-MB-231 (Breast Cancer)	Concentration-dependent (4-32 $\mu$ M)	Reduced proliferation, induced G0/G1 arrest and apoptosis	[2]
MCF-7 (Breast Cancer)	Concentration-dependent (4-32 $\mu$ M)	Reduced proliferation, induced G0/G1 arrest and apoptosis	[2]	
BT474 (Breast Cancer)	Concentration-dependent (4-32 $\mu$ M)	Reduced proliferation, induced G0/G1 arrest and apoptosis	[2]	
Kushenol Z	A549 (Non-Small-Cell Lung Cancer)	Dose- and time-dependent	Inhibited proliferation, induced apoptosis	[3]
NCI-H226 (Non-Small-Cell Lung Cancer)	Dose- and time-dependent	Inhibited proliferation, induced apoptosis	[3]	

#### Signaling Pathway: PI3K/Akt/mTOR Inhibition by Kushenol A

Kushenol A has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.







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